4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a carboxylic acid group attached to a phenyl ring, with the boronic acid group esterified with pinacol. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-Carboxy-3-(trifluoromethyl)phenylboronic acid, is synthesized through the reaction of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid with boron tribromide (BBr3) in the presence of a suitable solvent like dichloromethane.
Esterification with Pinacol: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate (MgSO4) to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the boronic acid intermediate using optimized reaction conditions to ensure high yield and purity.
Continuous Flow Esterification: The esterification step is often carried out in a continuous flow reactor to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Boronic Acids: Regenerated from hydrolysis reactions.
Scientific Research Applications
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or vinyl-aryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid Pinacol Ester: Similar structure but with a methoxy group instead of a trifluoromethyl group.
4-Bromophenylboronic Acid Pinacol Ester: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the reactivity of the compound in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex molecules with specific electronic and steric requirements.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMLHOOENBAYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130795 | |
Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-72-0 | |
Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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